1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene
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Overview
Description
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, featuring a methoxymethoxy group and a methylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives.
Functional Group Introduction: The methoxymethoxy group is introduced through a series of reactions involving methanol and formaldehyde.
Alkylation: The methylpropyl group is introduced via alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-2-(methoxymethoxy)-3-methylbenzene: A closely related compound with similar structural features.
Benzene, 1-methyl-3-(1-methylethyl)-: Another similar compound with slight variations in the substituent groups.
Uniqueness
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
180274-14-0 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-[3-(methoxymethoxy)-2-methylpropyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H24O2/c1-12(2)15-7-5-14(6-8-15)9-13(3)10-17-11-16-4/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
BXRGSCQQZBKSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)COCOC |
Origin of Product |
United States |
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